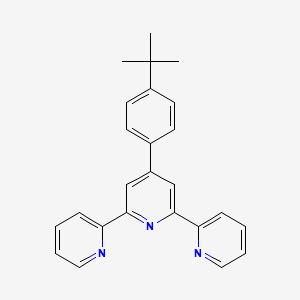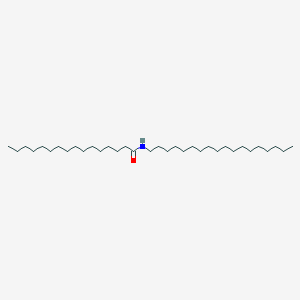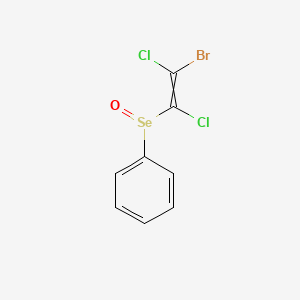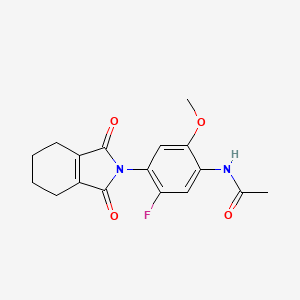![molecular formula C6H9ClHgO B14278002 Chloro[1-(oxolan-2-yl)ethenyl]mercury CAS No. 141342-25-8](/img/structure/B14278002.png)
Chloro[1-(oxolan-2-yl)ethenyl]mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro[1-(oxolan-2-yl)ethenyl]mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chloro group and a 1-(oxolan-2-yl)ethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[1-(oxolan-2-yl)ethenyl]mercury typically involves the reaction of mercury(II) chloride with 1-(oxolan-2-yl)ethenyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of a suitable solvent such as tetrahydrofuran (THF). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors equipped with temperature and pressure control systems. The product is then purified using techniques such as distillation or recrystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Chloro[1-(oxolan-2-yl)ethenyl]mercury undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert the compound to elemental mercury and other reduced species.
Substitution: The chloro group can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products Formed
Oxidation: Mercury(II) oxide and other oxidized derivatives.
Reduction: Elemental mercury and reduced organic compounds.
Substitution: Various substituted organomercury compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chloro[1-(oxolan-2-yl)ethenyl]mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Chloro[1-(oxolan-2-yl)ethenyl]mercury involves its interaction with various molecular targets, including enzymes and cellular components. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The pathways involved in its mechanism of action include oxidative stress and the generation of reactive oxygen species (ROS), which can cause cellular damage and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Chloro[1-(oxolan-2-yl)ethenyl]lead
- Chloro[1-(oxolan-2-yl)ethenyl]tin
- Chloro[1-(oxolan-2-yl)ethenyl]zinc
Uniqueness
Chloro[1-(oxolan-2-yl)ethenyl]mercury is unique due to its specific chemical structure and the presence of a mercury atom, which imparts distinct chemical and biological properties. Compared to similar compounds containing lead, tin, or zinc, this compound exhibits different reactivity and toxicity profiles, making it a compound of particular interest in various research fields.
Eigenschaften
CAS-Nummer |
141342-25-8 |
|---|---|
Molekularformel |
C6H9ClHgO |
Molekulargewicht |
333.18 g/mol |
IUPAC-Name |
chloro-[1-(oxolan-2-yl)ethenyl]mercury |
InChI |
InChI=1S/C6H9O.ClH.Hg/c1-2-6-4-3-5-7-6;;/h6H,1,3-5H2;1H;/q;;+1/p-1 |
InChI-Schlüssel |
OWHXOQLVZKSKMJ-UHFFFAOYSA-M |
Kanonische SMILES |
C=C(C1CCCO1)[Hg]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




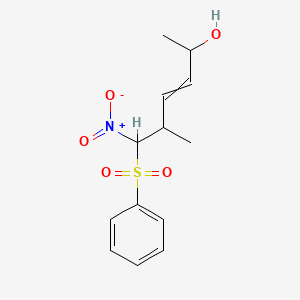
![1-Oxaspiro[4.5]decan-7-one, 4-methyl-](/img/structure/B14277947.png)
![15-Methyl-4,10-dioxa-1,7,15-triazabicyclo[5.5.5]heptadecane](/img/structure/B14277949.png)
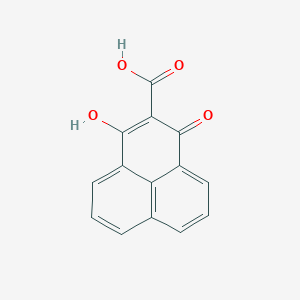

![1-{4,4-Bis[4-(3-bromopropoxy)-3,5-dimethoxyphenyl]piperidin-1-yl}ethan-1-one](/img/structure/B14277977.png)
![[(Hydroxyamino)methyl]phosphonic acid](/img/structure/B14277983.png)
